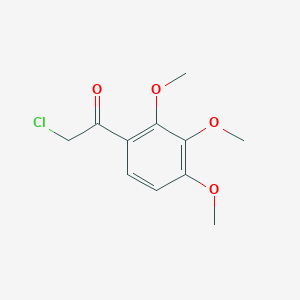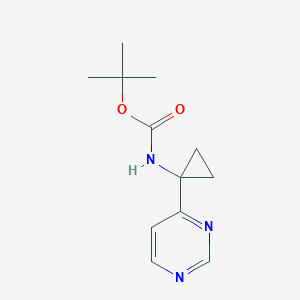![molecular formula C23H24O4 B8479270 2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol CAS No. 151835-83-5](/img/structure/B8479270.png)
2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4’-Dimethoxytrityloxy)ethanol is a chemical compound commonly used in the field of oligonucleotide synthesis. It is known for its role as a protecting group for hydroxyl functionalities in nucleoside and nucleotide chemistry. The compound is characterized by its ability to form stable, yet easily removable, protective groups, making it an essential reagent in the synthesis of DNA and RNA oligonucleotides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4’-Dimethoxytrityloxy)ethanol typically involves the reaction of 4,4’-dimethoxytrityl chloride (DMTrCl) with ethylene glycol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the DMTrCl . The general reaction scheme is as follows:
- Dissolve ethylene glycol in anhydrous pyridine.
- Add DMTrCl slowly to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of 2-(4,4’-Dimethoxytrityloxy)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(4,4’-Dimethoxytrityloxy)ethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dimethoxytrityl group is replaced by other nucleophiles.
Deprotection Reactions: The dimethoxytrityl group can be removed under acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Acidic reagents such as TCA or DCA are used in dichloromethane to remove the dimethoxytrityl group.
Major Products
The major products formed from these reactions include the deprotected hydroxyl compounds and various substituted derivatives depending on the nucleophile used in the substitution reactions .
科学研究应用
2-(4,4’-Dimethoxytrityloxy)ethanol is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications:
作用机制
The primary mechanism of action of 2-(4,4’-Dimethoxytrityloxy)ethanol involves the formation of a stable protective group on hydroxyl functionalities. The dimethoxytrityl group provides steric hindrance, preventing unwanted side reactions during oligonucleotide synthesis. The protective group can be selectively removed under mild acidic conditions, allowing for the controlled synthesis of oligonucleotides .
相似化合物的比较
Similar Compounds
4,4’-Dimethoxytrityl Chloride (DMTrCl): Used as a reagent to introduce the dimethoxytrityl protecting group.
2-(4,4’-Dimethoxytrityloxy)ethylsulfonyl]ethyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite: A related compound used in the synthesis of oligonucleotides.
Uniqueness
2-(4,4’-Dimethoxytrityloxy)ethanol is unique due to its specific application in oligonucleotide synthesis. Its stability and ease of removal make it an ideal protecting group for hydroxyl functionalities in nucleoside and nucleotide chemistry .
属性
CAS 编号 |
151835-83-5 |
|---|---|
分子式 |
C23H24O4 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol |
InChI |
InChI=1S/C23H24O4/c1-25-21-12-8-19(9-13-21)23(27-17-16-24,18-6-4-3-5-7-18)20-10-14-22(26-2)15-11-20/h3-15,24H,16-17H2,1-2H3 |
InChI 键 |
NUEYEOPTRDUJFJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCO |
相关CAS编号 |
151835-83-5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

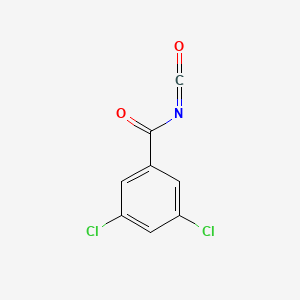
![7-Chloro-2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridine](/img/structure/B8479218.png)
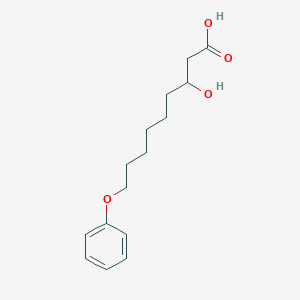
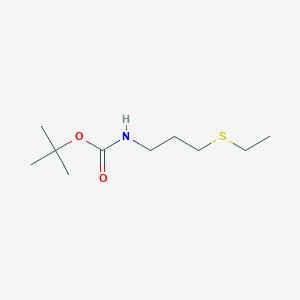
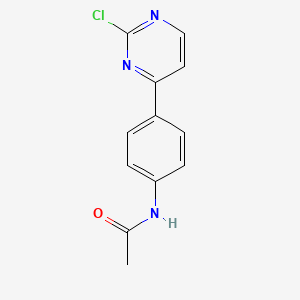
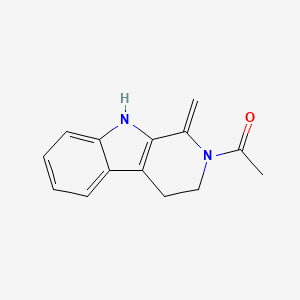
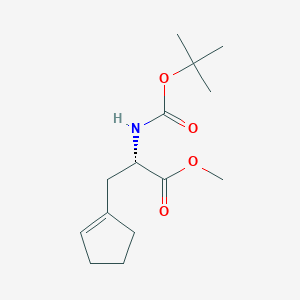

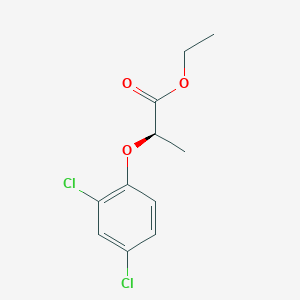
![1-Bromo-4-[(4-ethylphenyl)ethynyl]benzene](/img/structure/B8479272.png)
![3-Phenylnaphth[2,1-d]isoxazole-4,5-dione](/img/structure/B8479292.png)
